4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)-
Brand Name: Vulcanchem
CAS No.: 84770-73-0
VCID: VC18458418
InChI: InChI=1S/C22H24BrN3O2/c23-17-8-10-18(11-9-17)25-16-26(20-7-3-2-6-19(20)22(25)28)21(27)12-15-24-13-4-1-5-14-24/h2-3,6-11H,1,4-5,12-16H2
SMILES:
Molecular Formula: C22H24BrN3O2
Molecular Weight: 442.3 g/mol

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)-

CAS No.: 84770-73-0

Cat. No.: VC18458418

Molecular Formula: C22H24BrN3O2

Molecular Weight: 442.3 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- - 84770-73-0

Specification

CAS No. 84770-73-0
Molecular Formula C22H24BrN3O2
Molecular Weight 442.3 g/mol
IUPAC Name 3-(4-bromophenyl)-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one
Standard InChI InChI=1S/C22H24BrN3O2/c23-17-8-10-18(11-9-17)25-16-26(20-7-3-2-6-19(20)22(25)28)21(27)12-15-24-13-4-1-5-14-24/h2-3,6-11H,1,4-5,12-16H2
Standard InChI Key VDFJNFQKSPLEPE-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br

Introduction

Structural Features and Molecular Properties

Core Quinazolinone Architecture

The quinazolinone core consists of a bicyclic structure featuring a benzene ring fused to a pyrimidinone ring. In this compound, the 4(1H)-quinazolinone isomer is present, characterized by a carbonyl group at position 4 and a hydrogen atom at position 1 . The dihydro modification at positions 2 and 3 introduces conformational rigidity, which may influence receptor binding dynamics.

Substitution Pattern

The molecule’s bioactivity is modulated by two critical substituents:

  • 3-(p-Bromophenyl) Group: A bromine atom at the para position of the phenyl ring enhances electrophilic interactions and steric bulk, potentially improving target affinity .

  • 1-(3-Piperidinopropionyl) Moiety: The piperidine ring, connected via a propionyl linker, introduces basicity and flexibility, facilitating interactions with hydrophobic pockets in biological targets .

Molecular Properties

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₂₂H₂₄BrN₃O₂
Molecular Weight442.3 g/mol
IUPAC Name3-(4-bromophenyl)-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one
SMILESC1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br
Topological Polar Surface Area61.8 Ų

The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs, influencing solubility and membrane permeability .

Synthesis and Derivatives

Synthetic Pathways

Quinazolinones are typically synthesized via cyclization reactions. For this derivative, the likely route involves:

  • Formation of the Quinazolinone Core: Condensation of anthranilic acid derivatives with amides or nitriles under acidic conditions .

  • Introduction of Substituents:

    • The p-bromophenyl group is introduced through nucleophilic aromatic substitution or Suzuki coupling.

    • The piperidinopropionyl moiety is attached via acylation reactions using 3-piperidinopropionic acid .

Structural Analogues

Modifications to the substituents yield derivatives with varied bioactivities. For example, replacing the p-bromophenyl with a p-methylphenyl group (as in PubChem CID 63417) reduces electronegativity and alters binding kinetics .

Biological Activities and Applications

Anticancer Activity

Hybrid quinazolinone-pyrimidine derivatives show promise as EGFR inhibitors, with IC₅₀ values in the micromolar range . The bromophenyl group’s electron-withdrawing properties may stabilize interactions with kinase domains, while the piperidine moiety improves solubility .

Neuropharmacological Applications

Though untested in this specific derivative, quinazolinones like methaqualone act as sedative-hypnotics via GABA receptor modulation . Structural similarities suggest possible CNS activity, warranting further investigation.

Pharmacokinetic and Toxicological Considerations

Pharmacokinetics

Preliminary data on analogous compounds indicate:

  • Clearance (CL): 6.9–186 mL/min/kg, depending on substituents .

  • Oral Bioavailability: Up to 60% in murine models, attributed to the piperidine group’s solubility-enhancing effects .

Toxicity

Research Gaps and Future Directions

Priority Areas

  • Target Identification: Elucidate interactions with PBPs, kinases, or neurotransmitter receptors .

  • In Vivo Efficacy Studies: Evaluate performance in infection and cancer models .

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.

Structural Optimization

  • Replace bromine with fluorine to reduce molecular weight while retaining electronegativity.

  • Shorten the propionyl linker to minimize metabolic degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator